molecular formula C20H22N2O B4926632 N-1-adamantyl-2-quinolinecarboxamide

N-1-adamantyl-2-quinolinecarboxamide

Cat. No.: B4926632
M. Wt: 306.4 g/mol
InChI Key: JRSHTOGGDUKFMC-UHFFFAOYSA-N
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Description

Quinoline-2-carboxylic acid adamantan-1-ylamide is a compound that combines the structural features of quinoline and adamantane. Quinoline is a heterocyclic aromatic organic compound with a wide range of biological activities, while adamantane is a polycyclic hydrocarbon known for its stability and rigidity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline-2-carboxylic acid adamantan-1-ylamide typically involves the reaction of quinoline-2-carboxylic acid with adamantan-1-ylamine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours.

Industrial Production Methods: Industrial production of quinoline-2-carboxylic acid adamantan-1-ylamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Quinoline-2-carboxylic acid adamantan-1-ylamide can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Quinoline-2-carboxylic acid adamantan-1-ylamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of quinoline-2-carboxylic acid adamantan-1-ylamide involves its interaction with specific molecular targets in microbial cells. The compound is believed to inhibit the synthesis of nucleic acids and proteins by binding to key enzymes involved in these processes. This inhibition disrupts the normal functioning of the microbial cell, leading to its death . The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may interact with enzymes like DNA gyrase and topoisomerase .

Comparison with Similar Compounds

Quinoline-2-carboxylic acid adamantan-1-ylamide can be compared with other quinoline derivatives and adamantane-based compounds:

    Similar Compounds:

Uniqueness:

Properties

IUPAC Name

N-(1-adamantyl)quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c23-19(18-6-5-16-3-1-2-4-17(16)21-18)22-20-10-13-7-14(11-20)9-15(8-13)12-20/h1-6,13-15H,7-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSHTOGGDUKFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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